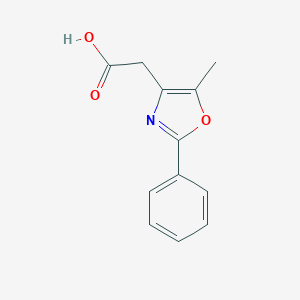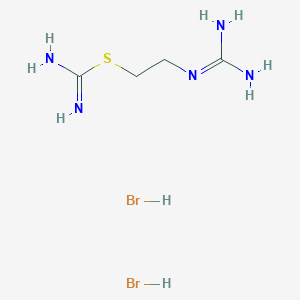![molecular formula C11H7ClF3N3O B020857 Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- CAS No. 103317-56-2](/img/structure/B20857.png)
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been shown to inhibit B-cell proliferation and survival in vitro and in vivo. It has also been shown to induce apoptosis in B-cell lymphoma cells. In addition, Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is its potency and specificity for BTK inhibition. However, one of the limitations is its potential toxicity, as BTK is also expressed in other cell types, such as platelets and macrophages.
Orientations Futures
There are several future directions for the development of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-. One potential direction is the combination of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- with other anti-cancer agents to enhance its efficacy. Another direction is the development of more potent and selective BTK inhibitors. Finally, the use of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- in combination with biomarkers to identify patients who are most likely to respond to treatment is another potential direction.
In conclusion, Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is a promising small molecule inhibitor that has shown potential in the treatment of B-cell malignancies. Its potent and selective inhibition of BTK makes it a promising candidate for further development. However, its potential toxicity and limitations should be carefully considered in future studies.
Méthodes De Synthèse
The synthesis of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- involves several steps, starting with the reaction of 6-chloro-3-pyridazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenol to form the amide intermediate, which is further reacted with trifluoromethyl iodide to yield Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-.
Applications De Recherche Scientifique
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is a potent inhibitor of BTK (Bruton's tyrosine kinase), a key signaling molecule in B-cell receptor signaling. Inhibition of BTK leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Propriétés
Numéro CAS |
103317-56-2 |
|---|---|
Nom du produit |
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- |
Formule moléculaire |
C11H7ClF3N3O |
Poids moléculaire |
289.64 g/mol |
Nom IUPAC |
4-(6-chloropyridazin-3-yl)oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-3-4-10(18-17-9)19-8-2-1-6(16)5-7(8)11(13,14)15/h1-5H,16H2 |
Clé InChI |
UNGRLXQADZQVTE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
SMILES canonique |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
Synonymes |
BENZENAMINE, 4-[(6-CHLORO-3-PYRIDAZINYL)OXY]-3-(TRIFLUOROMETHYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



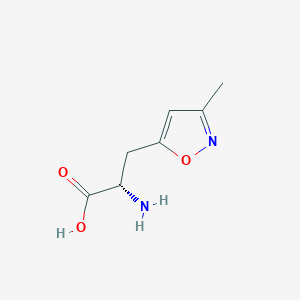

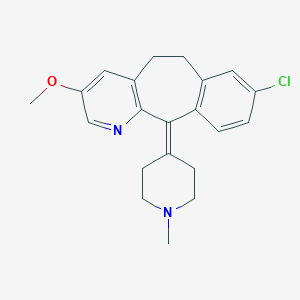
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
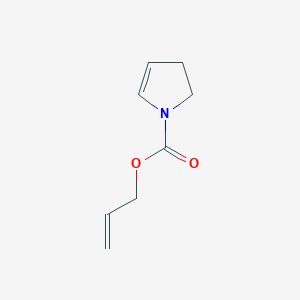

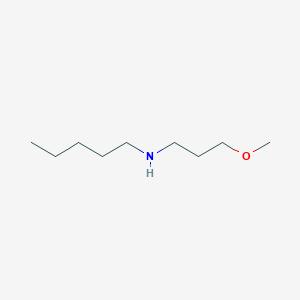
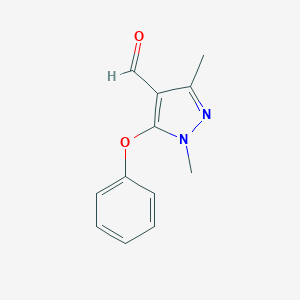

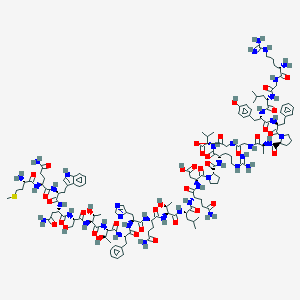
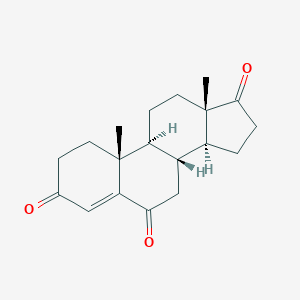
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
